Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Descripción general

Descripción

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a chemical compound . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

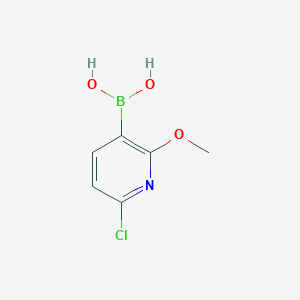

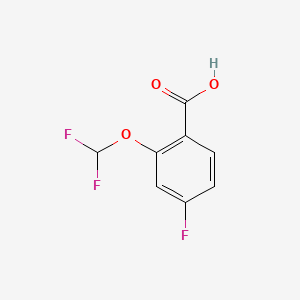

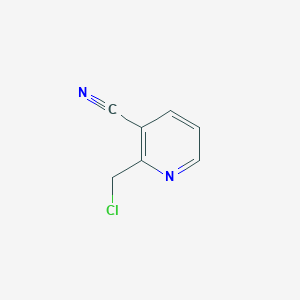

The molecular formula of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is C13H11BrN2O3 . This indicates that the molecule consists of 13 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is 323.14 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación

Pharmaceutical Research

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate: is a compound of interest in pharmaceutical research due to its potential as a building block for the synthesis of various drug candidates. Its structure, containing both a bromopyrimidin and a benzoate group, makes it a versatile precursor in the synthesis of molecules with potential biological activity .

Material Science

In material science, this compound could be used in the development of novel organic materials. Its aromatic structure and the presence of heterocycles are characteristics often found in conductive polymers or organic semiconductors, which are pivotal in creating new electronic devices .

Chemical Synthesis

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate: plays a role in chemical synthesis as an intermediate. It can undergo various chemical reactions, including coupling reactions, which are fundamental in constructing complex molecules. This is particularly useful in the synthesis of new compounds with potential applications in different fields of chemistry .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry. Due to its unique structure, it can serve as a calibration standard in mass spectrometry or chromatography, helping to identify or quantify other compounds in a mixture .

Life Sciences

In life sciences, the compound’s application extends to molecular biology, where it may be used in the study of DNA interactions. The bromopyrimidin moiety can potentially act as a DNA intercalator, which is useful in understanding DNA replication and transcription processes .

Chromatography

Lastly, in the field of chromatography, Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate could be employed as a component in the stationary phase or as a compound of interest in the development of new chromatographic methods. Its molecular properties allow it to interact with various analytes, which is essential for separation techniques .

Mecanismo De Acción

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is soluble in most organic solvents, but almost insoluble in water , which could affect its absorption and distribution in the body.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate should be stored at room temperature, away from heat sources and open flames .

Propiedades

IUPAC Name |

ethyl 3-(5-bromopyrimidin-2-yl)oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c1-2-18-12(17)9-4-3-5-11(6-9)19-13-15-7-10(14)8-16-13/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTNLMWLGKYQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695133 | |

| Record name | Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate | |

CAS RN |

1086397-54-7 | |

| Record name | Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1487514.png)

![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)

![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)